molecular formula C7H10ClN3 B1593023 5-Chloro-N-isopropylpyrimidin-2-amine CAS No. 77476-96-1

5-Chloro-N-isopropylpyrimidin-2-amine

Cat. No. B1593023
CAS RN: 77476-96-1
M. Wt: 171.63 g/mol
InChI Key: RNCMILOWGILBAD-UHFFFAOYSA-N
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Description

5-Chloro-N-isopropylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol .


Physical And Chemical Properties Analysis

5-Chloro-N-isopropylpyrimidin-2-amine is known to have a molecular weight of 171.63 g/mol . Other specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Synthesis and Crystal Structure

5-Chloro-N-isopropylpyrimidin-2-amine has been used in the synthesis of various chemical compounds. For instance, its crystal structure was analyzed in a study where it was synthesized through chlorination and aminisation from a pyrazolopyrimidine precursor. This compound exhibited moderate anticancer activity, demonstrating its potential in medical research (Lu Jiu-fu et al., 2015).

Chemical Reactions and Derivatives

The compound has been involved in various chemical reactions. For example, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines like isopropylamine led to the formation of cyanomethyl alkylamino disulfides, indicating its utility in complex chemical syntheses (Hyunil Lee & K. Kim, 1993).

Antibacterial and Antifungal Activities

Several derivatives of 5-Chloro-N-isopropylpyrimidin-2-amine have been synthesized and evaluated for their antibacterial and antifungal activities. These studies indicate the compound's potential in developing new antimicrobial agents (V. L. Ranganatha et al., 2018).

Antiviral Activity

In virology research, a derivative of 5-Chloro-N-isopropylpyrimidin-2-amine demonstrated antiviral activity, particularly against RNA and DNA viruses, showcasing its potential in antiviral drug development (Y. Sanghvi et al., 1991).

Catalysis and Regioselectivity

This compound also plays a role in studies of regioselectivity in chemical reactions. For instance, its behavior in the amination of substituted di- and trichloropyrimidines has been explored, contributing to the understanding of reaction mechanisms in organic chemistry (Sean M. Smith & S. Buchwald, 2016).

Safety And Hazards

The safety data sheet for 5-Chloro-N-isopropylpyrimidin-2-amine indicates that it should be stored sealed in a dry place at 2-8°C . It also mentions that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Chloro-N-isopropylpyrimidin-2-amine are not mentioned in the available literature, there are several papers discussing future directions in related fields such as directed evolution methodologies , Education 5.0 , and controlled drug delivery systems .

properties

IUPAC Name

5-chloro-N-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMILOWGILBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634372
Record name 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-isopropylpyrimidin-2-amine

CAS RN

77476-96-1
Record name 5-Chloro-N-(1-methylethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77476-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-(propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ Zhang, W Zhang, L Zhang, M Hu, QJ Xu… - Bioorganic & Medicinal …, 2022 - Elsevier
The hedgehog (Hh) pathway is tightly related with the formation, metastasis and recurrence of various cancers, which makes it a perfect anticancer target. Smoothened (SMO) is one of …
Number of citations: 1 www.sciencedirect.com

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